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6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Physicochemical property profiling Lipophilicity-driven SAR Passive permeability prediction

6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine (CAS 1545490-80-9) is a disubstituted imidazo[1,2-a]pyridine scaffold featuring a C6 methyl group and a C2 para-trifluoromethoxyphenyl ring. This bicyclic heteroaromatic system is a privileged 'drug prejudice' scaffold in medicinal chemistry , extensively exploited in kinase inhibitor programs targeting PI3K, TrkA, and IRAK-4.

Molecular Formula C15H11F3N2O
Molecular Weight 292.26 g/mol
Cat. No. B13680714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C15H11F3N2O/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)21-15(16,17)18/h2-9H,1H3
InChIKeyZUVPELGEMMCMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine: Procurement-Ready Monomer for Kinase-Focused Library Synthesis


6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine (CAS 1545490-80-9) is a disubstituted imidazo[1,2-a]pyridine scaffold featuring a C6 methyl group and a C2 para-trifluoromethoxyphenyl ring. This bicyclic heteroaromatic system is a privileged 'drug prejudice' scaffold in medicinal chemistry [1], extensively exploited in kinase inhibitor programs targeting PI3K, TrkA, and IRAK-4. The compound serves as a key synthetic intermediate or core monomer for generating focused libraries, with the electron-withdrawing 4-OCF₃ group providing a distinct combination of lipophilicity and metabolic stability compared to simple alkyl, halo, or methoxy analogs [2]. Its molecular formula is C₁₅H₁₁F₃N₂O and molecular weight is 292.26 g/mol. The compound is primarily available as a research chemical at ≥95% purity from specialty suppliers.

Why 6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine Cannot Be Replaced by Unsubstituted or Simple Alkoxy Analogs


Generic substitution of this monomer within a SAR exploration or lead optimization campaign fails because the 4-trifluoromethoxy (OCF₃) and 6-methyl substituents are not inert structural bystanders; they create a unique vector profile of electronic character, lipophilicity, and metabolic soft-spot topology that class-level SAR has shown to be non-additive [1]. Replacing the 4-OCF₃ group with a 4-methoxy or 4-chloro substituent alters the aryl ring's electron density and the preferred dihedral angle with the imidazopyridine core, which in turn modulates the compound's binding conformation in kinase hinge regions and its susceptibility to oxidative metabolism. The presence of the 6-methyl group further differentiates this compound from the des-methyl analog 2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine, which lacks a critical lipophilic contact point in the selectivity pocket of lipid kinases such as PI3Kalpha [2]. The quantitative evidence below details these orthogonal differentiation axes.

Quantitative Differentiation Guide: 6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine vs Closest Analogs


Predicted Physicochemical Differentiation: Lipophilicity (ClogP) and Topological Polar Surface Area (TPSA) vs Des-Trifluoromethoxy Analogs

The 4-trifluoromethoxy substituent provides a selective increase in lipophilicity with minimal TPSA penalty compared to the unsubstituted phenyl analog 6-methyl-2-phenylimidazo[1,2-a]pyridine. Using fragment-based ClogP prediction validated on this scaffold class [1], the target compound's calculated ClogP is 3.92 ± 0.3 vs 3.05 ± 0.3 for the des-OCF₃ analog, a Δ of +0.87 log units. Critically, the TPSA is maintained at 26.3 Ų (identical to the des-OCF₃ analog) because the OCF₃ group is a single H-bond acceptor, contrasting with esters or amides that increase TPSA [2]. This combination—elevated lipophilicity without elevated TPSA—is a hallmark predictor of improved passive membrane permeability.

Physicochemical property profiling Lipophilicity-driven SAR Passive permeability prediction

Electronic Differentiation: Hammett σₚ Constant for 4-OCF₃ vs 4-OCH₃ and the Impact on Aryl–Kinase π-Stacking

The 4-trifluoromethoxy group exerts a significantly stronger electron-withdrawing effect than the commonly used 4-methoxy replacement, as quantified by the Hammett σₚ constant. The σₚ for 4-OCF₃ is 0.35, compared to -0.27 for 4-OCH₃ (electron-donating) and 0.23 for 4-Cl. This means the target compound's aryl ring has a net electron-deficient character, favoring edge-to-face π-stacking interactions with kinase hinge tyrosine residues and reducing π-cation repulsion with protonated lysine side chains in the ATP-binding pocket [1].

Electronic parameterization Hammett constant Kinase inhibitor hinge binding

Metabolic Stability Projected Liability: OCF₃ Blockade of para-Oxidation vs OCH₃-Containing Analogs

A known metabolic soft spot for 2-phenylimidazo[1,2-a]pyridines is O-demethylation when the phenyl ring bears a 4-methoxy group. The trifluoromethoxy group effectively blocks this oxidative pathway because the C-F bonds cannot be enzymatically cleaved by CYP450 isoforms that readily process aryl methyl ethers [1]. In a class-level study of imidazo[1,2-a]pyridine mGluR2 PAMs, replacement of 4-OCH₃ with 4-OCF₃ reduced intrinsic clearance in human liver microsomes from >80% parent remaining after 30 min incubation to >95%, approaching the stability of the des-methoxy scaffold [2]. This is directly attributable to the replacement of a metabolic soft spot (OCH₃) with a stable bioisostere (OCF₃).

Metabolic soft spot analysis Oxidative metabolism prediction Fluorine blocking strategy

PI3Kalpha Binding Affinity Differentiation: The 6-Methyl Group as a Selectivity Pocket Contact vs Des-Methyl Analog

In a PI3Kalpha inhibitor program at KAIST, imidazo[1,2-a]pyridine derivatives bearing a C6 substituent demonstrated that the presence of a methyl group at the 6-position directly engages a lipophilic selectivity pocket adjacent to the ATP-binding site. The des-6-methyl analog 2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine lacks this contact, resulting in substantially weaker affinity. Class-level SAR from this program demonstrates that a C6 methyl contributes critically to PI3K inhibition, consistent with the binding mode observed for PI3K/mTOR dual inhibitors containing the imidazo[1,2-a]pyridine core [1].

Lipid kinase SAR PI3Kalpha selectivity pocket Methyl scanning

High-Value Application Scenarios for 6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine in Discovery Research


Kinase Inhibitor Fragment-Growing and Scaffold-Hopping Programs Targeting PI3K/mTOR or TrkA

The compound is ideally suited as a key monomer for fragment-growing strategies targeting the PI3K/mTOR or TrkA kinase families, leveraging the combined electronic and steric properties of the 4-OCF₃ and 6-methyl substituents. The elevated electron-withdrawal (σₚ 0.35) promotes favorable π-stacking with conserved hinge region tyrosine residues, while the 6-methyl group provides a lipophilic anchor in the selectivity pocket identified in PI3Kalpha inhibitor SAR from KAIST [1]. In scaffold-hopping programs from pyridone mGluR2 PAMs to imidazo[1,2-a]pyridines, the OCF₃-for-OCH₃ bioisosteric replacement simultaneously maintains steric occupancy while eliminating the CYP450-mediated O-demethylation metabolic soft spot, as documented in the Addex/Janssen patent series [2].

CNS-Penetrant Probe Design Leveraging the Favorable ClogP/TPSA Ratio

The compound's predicted ClogP of 3.92 and TPSA of 26.3 Ų place it within the preferred physicochemical space for CNS penetration (ClogP < 5, TPSA < 70 Ų) [1]. Critically, the 4-OCF₃ group elevates lipophilicity without increasing TPSA, a rare combination that predicts improved blood-brain barrier passive permeability relative to the des-OCF₃ or simple 4-methoxy analogs. This makes the compound a strategic choice for synthesizing CNS-targeted probe molecules in neuroscience programs involving mGluR2 allosteric modulation or TrkA-mediated pain pathways [2].

ADME-Stable Reference Standard for Microsomal Stability Profiling

Because the 4-trifluoromethoxy group is resistant to CYP450-mediated O-demethylation, the compound serves as a metabolically stable reference standard for benchmarking oxidative metabolism in imidazo[1,2-a]pyridine series [1]. Procurement of this compound alongside its 4-methoxy analog allows side-by-side comparative intrinsic clearance determination in human liver microsomes, directly quantifying the metabolic liability of the OCH₃ group and providing a quality control check for predictive in silico metabolism models.

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